N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
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Overview
Description
N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with a benzylsulfanyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common approach starts with the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the benzylsulfanyl group and the hydroxylamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole core to more reduced forms.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzylsulfanyl moiety.
Scientific Research Applications
N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with enzymes or receptors, modulating their activity. The imidazo[2,1-b][1,3]thiazole core can participate in various biochemical reactions, influencing cellular processes. The hydroxylamine moiety may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
- N-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness
N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is unique due to the presence of the hydroxylamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTFIKYDTWYSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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